molecular formula C16H11ClFN3OS B11027844 2-(2-chloro-6-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Cat. No.: B11027844
M. Wt: 347.8 g/mol
InChI Key: ZGRGJACHNDWJMI-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-fluorophenyl group, a pyridinyl group, and a thiazolyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Introduction of the pyridinyl group: The thiazole intermediate is then reacted with a pyridine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the chloro-fluorophenyl group: Finally, the acetamide moiety is introduced by reacting the intermediate with 2-chloro-6-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives of the phenyl ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit a key enzyme in a bacterial cell, leading to antimicrobial effects, or it could bind to a receptor involved in cell signaling, affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-(2-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide: Lacks the chlorine atom, potentially altering its chemical properties.

    2-(2-chloro-6-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)ethanamide: Has an ethanamide group instead of an acetamide group, which may influence its solubility and reactivity.

Uniqueness

The presence of both chlorine and fluorine atoms on the phenyl ring, along with the specific arrangement of the pyridinyl and thiazolyl groups, makes 2-(2-chloro-6-fluorophenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide unique

Properties

Molecular Formula

C16H11ClFN3OS

Molecular Weight

347.8 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H11ClFN3OS/c17-12-4-1-5-13(18)11(12)7-15(22)21-16-20-14(9-23-16)10-3-2-6-19-8-10/h1-6,8-9H,7H2,(H,20,21,22)

InChI Key

ZGRGJACHNDWJMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3)F

Origin of Product

United States

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